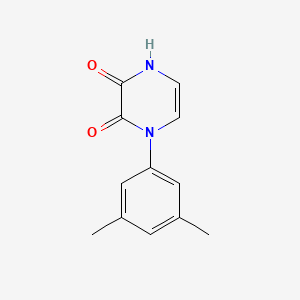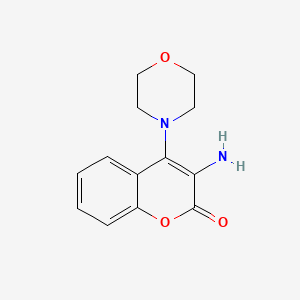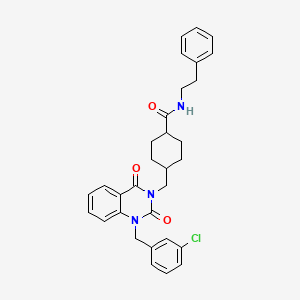
1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione is an organic compound belonging to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the pyrazine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrazine derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives with altered electronic properties.
Substitution: The presence of the 3,5-dimethylphenyl group allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazines. Substitution reactions can lead to a variety of substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Medicine: The compound may be investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione can be compared with other similar compounds, such as:
This compound: This compound shares the same core structure but may have different substituents on the pyrazine ring.
This compound: Similar compounds with different substituents on the phenyl ring can exhibit different chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(2)7-10(6-8)14-4-3-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) |
InChI Key |
AJMFUUZKMKHLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CNC(=O)C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B11442221.png)
![2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11442226.png)
![3-{3-[(3,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B11442236.png)
![2-(3-{5-Chloro-4-[(2-methoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantan-1-YL)acetic acid](/img/structure/B11442250.png)
![Dimethyl 2-({[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11442265.png)
![N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-phenylpropanamide](/img/structure/B11442271.png)

![3-(2-ethoxyphenyl)-8-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442279.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11442283.png)
![3-fluoro-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11442291.png)

![4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11442310.png)


